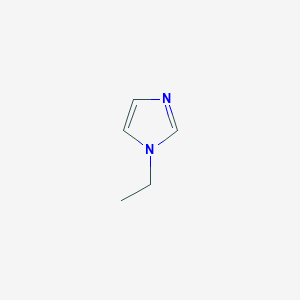
Benzoyl chloride, 3,6-dichloro-2-methoxy-
Übersicht
Beschreibung
Benzoyl chloride derivatives are versatile intermediates in organic synthesis, often used to introduce benzoyl groups into various substrates. The compound "Benzoyl chloride, 3,6-dichloro-2-methoxy-" is not directly mentioned in the provided papers, but the synthesis and applications of related benzoyl chlorides and their derivatives are well-documented. These compounds are typically used in acylation reactions to modify the chemical structure of other molecules, thereby altering their physical and chemical properties, and potentially leading to the development of compounds with desirable biological activities .
Synthesis Analysis
The synthesis of benzoyl chloride derivatives involves various chemical reactions where benzoyl chloride is used as an acylating agent. For instance, in the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a benzoyl chloride derivative is used to acylate a benzofuran compound . Similarly, benzoyl chloride is used to introduce benzoyl groups onto ribosides in aqueous solutions . These syntheses often require the presence of a base and are performed under controlled conditions to yield the desired products.
Molecular Structure Analysis
The molecular structure of benzoyl chloride derivatives is characterized by the presence of a benzoyl group attached to other molecular frameworks. X-ray crystallography is a common technique used to determine the precise molecular structure of these compounds. For example, the crystal structure of a benzoyl derivative, (5R*,6S*)-1-benzoyl-5-methylthio-6-methoxy-1-azapenam, was determined using this method, confirming the expected cis configuration around the β-lactam ring . The molecular structure significantly influences the reactivity and interaction of these compounds with other molecules.
Chemical Reactions Analysis
Benzoyl chloride derivatives participate in various chemical reactions. They can act as electrophiles in reactions with C-H acids, leading to selenenylation and acylation, as seen with 2-(chloroseleno)benzoyl chloride . The reactivity of these compounds is influenced by the substituents on the benzoyl ring, which can either activate or deactivate the benzoyl chloride towards nucleophilic attack. The intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding, also play a crucial role in the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl chloride derivatives are determined by their molecular structure. These properties include solubility, melting and boiling points, and stability. The presence of electron-donating or electron-withdrawing groups on the benzoyl ring can affect these properties. For example, the introduction of a methoxy group can increase the electron density on the benzoyl ring, potentially affecting the reactivity and physical properties of the compound . Spectroscopic techniques such as NMR, IR, and MS are commonly used to analyze these properties and confirm the identity of the synthesized compounds .
Safety And Hazards
Benzoyl chloride, 3,6-dichloro-2-methoxy- is a hazardous compound. It is combustible and harmful if swallowed . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, not breathing dust/fume/gas/mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
3,6-dichloro-2-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUYGIUJQSTELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065064 | |
| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl chloride, 3,6-dichloro-2-methoxy- | |
CAS RN |
10411-85-5 | |
| Record name | 3,6-Dichloro-2-methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10411-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














